molecular formula C10H10O3 B13116062 Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-

Katalognummer: B13116062
Molekulargewicht: 178.18 g/mol
InChI-Schlüssel: FAADDASKWSUUAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[420]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy- is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[42

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the bicyclic core structure. Subsequent steps include functional group modifications to introduce the carboxylic acid and methoxy groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates. Industrial methods may also involve continuous flow reactors to enhance efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the molecule or alter its reactivity.

    Substitution: Common in modifying the methoxy or carboxylic acid groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions typically result in derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy- involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, the compound may inhibit certain enzymes or receptors, altering cellular processes and resulting in therapeutic outcomes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy- is unique due to the presence of both the carboxylic acid and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Eigenschaften

Molekularformel

C10H10O3

Molekulargewicht

178.18 g/mol

IUPAC-Name

4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid

InChI

InChI=1S/C10H10O3/c1-13-7-3-2-6-4-9(10(11)12)8(6)5-7/h2-3,5,9H,4H2,1H3,(H,11,12)

InChI-Schlüssel

FAADDASKWSUUAK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(CC2C(=O)O)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.